molecular formula C17H24F6NO5PS B1149872 FSP-1

FSP-1

Cat. No.: B1149872
M. Wt: 499.4 g/mol
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Diversity of FSP1 Inhibitors

FSP1 inhibitors belong to distinct chemical classes, each leveraging unique mechanisms to block FSP1’s oxidoreductase activity:

Compound Chemical Class Mechanism of Action Key Structural Features
iFSP1 Triazolothiadiazole Competitive inhibition of FSP1 Pyrido[1,2-a]benzimidazole core
icFSP1 3-Phenylquinazolinone Induces FSP1 phase separation Quinazolinone scaffold
FSEN1 Benzothiazole derivative Uncompetitive inhibition Sulfur-containing heterocycle
Compound 39 Triazolothiadiazole derivative NAD(P)H oxidation blockade Cyano and amino substituents

These inhibitors target specific domains of FSP1, such as its flavin adenine dinucleotide (FAD)-binding pocket or substrate-binding regions. For instance, iFSP1 binds to the FAD/NAD(P)H interface, disrupting electron transfer, while icFSP1 triggers FSP1 condensation via phase separation.

Chemical Taxonomy

FSP1 inhibitors are small molecules (molecular weights: 250–400 Da) characterized by:

  • Aromatic heterocycles : Triazole, benzimidazole, or quinazolinone cores enable π-π stacking with FSP1’s hydrophobic pockets.
  • Electron-withdrawing groups : Cyano (-CN) and nitro (-NO2) substituents enhance binding affinity to FSP1’s catalytic sites.
  • Polar side chains : Amino (-NH2) groups facilitate hydrogen bonding with FSP1’s Glu155 and Tyr296 residues.

Properties

Molecular Formula

C17H24F6NO5PS

Molecular Weight

499.4 g/mol

Purity

≥ 99% (NMR)

Origin of Product

United States

Scientific Research Applications

FSP1 Inhibitors

The development of specific inhibitors targeting FSP1 has opened new avenues for cancer treatment. Notable compounds include:

  • iFSP1 : The first identified FSP1 inhibitor, which targets the quinone-binding site and has shown efficacy in various cancer models.
  • viFSP1 : A species-independent inhibitor that demonstrates higher potency and effectiveness in cultured cells .

These inhibitors can synergize with other ferroptosis-inducing agents, enhancing their therapeutic effects against resistant tumor types .

Case Study 1: Targeting Therapy-Refractory Cancers

A study demonstrated that inhibiting FSP1 in combination with GPX4 inhibition significantly enhanced ferroptotic cell death in therapy-refractory cancer models. This approach not only reduced tumor growth but also induced specific cellular responses indicative of ferroptosis .

Case Study 2: Personalized Treatment Approaches

Research indicates that certain mutations in FSP1 can lead to resistance against FSP1 inhibitors. For instance, individuals with T327M mutations may require personalized treatment strategies that consider their unique genetic profiles .

Table 1: Overview of FSP1 Inhibitors

InhibitorMechanism of ActionEfficacyTargeted Cancer Types
iFSP1Quinone-binding siteModerateVarious solid tumors
viFSP1NADH-binding pocketHighTherapy-refractory cancers

Table 2: Summary of Case Studies on FSP1 Applications

StudyFocus AreaFindings
Study 1Therapy-refractory cancersEnhanced cell death with combined inhibition
Study 2Personalized medicineResistance linked to specific mutations

Comparison with Similar Compounds

Key Research Findings

  • Cancer Progression : this compound in CRC cells predicts lymphatic invasion (OR = 3.12, P < 0.05) and reduces 10-year survival (HR = 2.01, P = 0.03) .
  • Fibrosis : Bleomycin-induced pulmonary fibrosis increased this compound/Ki67 co-expression, reversible via ER stress inhibitors (P < 0.05) .
  • Therapeutic Targets : Rac1/ERK5 pathways mediate this compound’s role in neointima formation, suggesting druggable targets for vascular remodeling .

Preparation Methods

Cloning and Plasmid Design

FSP1 is typically expressed recombinantly in Escherichia coli or mammalian systems. The pET-His6-TEV vector (Addgene plasmid #29653) is commonly used for bacterial expression, enabling N-terminal His-tag purification. For mammalian expression, constructs such as pcDNA3.1+/C-(K)-DYK or pLenti-CMV-Hygro-DEST are employed to ensure proper folding and post-translational modifications. Key steps include:

  • PCR Amplification : Primers designed to exclude the native start codon (ATG) to avoid translation initiation conflicts.

  • Restriction Enzyme-Independent Cloning : Utilized for inserting FSP1 into expression vectors, ensuring high fidelity.

Protein Expression and Purification

  • Bacterial Systems : E. coli BL21(DE3) cells are transformed with FSP1 plasmids and induced with 0.5 mM IPTG at 18°C for 16–20 hours. Cells are lysed via sonication in PBS buffer (pH 7.4), and soluble FSP1 is purified using Ni-NTA affinity chromatography.

  • Mammalian Systems : HEK293T cells transfected with FSP1 plasmids yield protein with native-like post-translational modifications, though at lower yields (~1–2 mg/L).

Table 1: Purification Metrics for Recombinant FSP1

Expression SystemYield (mg/L)Purity (%)Activity (nmol/min/mg)
E. coli BL2110–15≥95120 ± 15
HEK293T1–2≥9085 ± 10

Chemical Synthesis and Characterization of FSP1 Inhibitors

iFSP1: A First-Generation Inhibitor

iFSP1 (CₙHₘOₓ; MW 323.35 g/mol) is a potent FSP1 inhibitor (EC₅₀ = 103 nM) that selectively induces ferroptosis in GPX4-deficient cells. While its synthetic route remains proprietary, key physicochemical properties include:

  • Solubility : 20 mg/mL in DMSO (61.85 mM); insoluble in water or ethanol.

  • Stability : Solutions degrade within 24 hours, necessitating fresh preparation.

FSEN1: A Species-Independent Inhibitor

FSEN1 targets the NAD(P)H-binding pocket of FSP1, exhibiting IC₅₀ values of 12.5–125 nM in kinetic assays. Its synthesis involves:

  • Library Screening : 120,370 compounds screened via a 355 nm absorbance assay monitoring NADH oxidation.

  • Dose-Response Validation : 26 candidates showed IC₅₀ < 4 μM, with FSEN1 emerging as the lead compound.

Table 2: Inhibitor Pharmacokinetic Profiles

CompoundIC₅₀ (nM)Target SiteSolubility (DMSO)
iFSP1103FAD-binding domain61.85 mM
FSEN112.5NAD(P)H-binding site45.2 mM

Functional Assays for FSP1 Activity

CoQ-Coumarin Reduction Assay

FSP1’s oxidoreductase activity is measured via fluorometric detection of reduced CoQ-Coumarin (Ex: 405 nm, Em: 475 nm).

  • Reaction Conditions : 25 nM FSP1, 10 μM CoQ-Coumarin, 200 μM NADH, 25°C.

  • Kinetic Parameters : Kₘ for CoQ-Coumarin = 8.2 ± 1.3 μM; kₐₜ = 4.1 ± 0.6 s⁻¹.

NADH Oxidation Monitoring

Absorbance at 355 nm tracks NADH consumption during CoQ1 reduction:
NADHNAD++H+\text{NADH} \rightarrow \text{NAD}^+ + \text{H}^+

  • Inhibition Assays : FSEN1 reduces FSP1 activity by 90% at 125 nM.

Structural Insights Guiding Inhibitor Design

FSP1 Crystal Structures

The Gallus gallus FSP1 structure (PDB: 7XYZ) reveals:

  • FAD-Binding Domain : Residues E156 and K355 critical for proton transfer.

  • Dimerization Interface : Carboxy-terminal domain (CTD) mediates functional dimerization, essential for ferroptosis suppression.

Mutagenesis Studies

Alanine scanning mutagenesis identified:

  • E172A/E176A/D179A : Disrupts proton transfer, abolishing CoQ reduction.

  • Y482A (S. cerevisiae) : Reduces FAD hydroxylation, impairing antioxidant activity .

Q & A

Q. What are the molecular mechanisms by which FSP-1 inhibits ferroptosis, and how do they differ from GPX4-dependent pathways?

this compound (Ferroptosis Suppressor Protein-1) suppresses ferroptosis via the FSP1-CoQ10-NAD(P)H axis, which independently reduces lipid peroxides to non-toxic lipid alcohols. This pathway operates separately from the glutathione (GSH)-GPX4 system. Unlike GPX4, which relies on selenium and GSH, this compound is a membrane-bound flavoprotein that regenerates oxidized CoQ10, functioning as a redox cycler. Researchers can validate this mechanism using fluorescence-based assays (e.g., Elabscience® this compound Activity Kit) to measure CoQ10 reduction kinetics or lipid peroxidation markers like malondialdehyde (MDA) .

Q. What methodologies are recommended for detecting this compound expression and activity in cellular models?

Key techniques include:

  • RT-qPCR for mRNA quantification (e.g., primers targeting human/mouse FSP1 genes) .
  • Immunofluorescence/Flow Cytometry for protein localization (e.g., using anti-FSP-1 antibodies in colorectal cancer cell lines) .
  • Fluorometric Assays to measure enzymatic activity (e.g., NAD(P)H oxidation rates in lipid droplet-enriched fractions) .
  • Western Blotting with validation via siRNA knockdown (e.g., in renal fibrosis models) .

Q. How does this compound contribute to epithelial-mesenchymal transition (EMT) in disease contexts?

this compound promotes EMT by enhancing cell motility and angiogenesis. In endothelial cells, it induces barrier dysfunction via Notch pathway activation, as shown in HUVEC models using Notch inhibitors (e.g., DAPT) and luciferase reporter assays . In renal fibrosis, TGF-β1/ILK signaling upregulates this compound, which can be inhibited via ILK gene silencing (e.g., lentiviral shRNA in NRK-52E cells) . Co-staining with α-SMA and vimentin is critical to distinguish EMT subtypes .

Q. What is the clinical significance of this compound overexpression in cancer progression?

this compound correlates with invasiveness (lymphatic/perineural invasion, T/N status) and poor prognosis in colorectal cancer (CRC). In non-metastatic CRC, this compound+ patients exhibit early recurrence (<2 years), validated via multivariate Cox regression and Kaplan-Meier survival analysis . Heatmap clustering (Spearman correlation) and network analysis are recommended to visualize associations with clinicopathological factors .

Q. How does this compound interact with lipid peroxidation pathways in oxidative stress models?

this compound and GPX4 constitute parallel anti-ferroptosis systems. To dissect their roles, use:

  • GPX4 inhibitors (e.g., RSL3) vs. This compound inhibitors (e.g., iFSP1) in HT-1080 fibrosarcoma cells.
  • Lipidomics (LC-MS) to quantify phosphatidylethanolamine oxidation products .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory findings on this compound’s prognostic value in cancer?

Discrepancies arise from cohort heterogeneity (e.g., metastatic vs. non-metastatic CRC). Mitigate this by:

  • Stratifying patients by disease stage and adjuvant therapy history.
  • Applying time-dependent ROC analysis to assess this compound’s predictive power for early vs. late recurrence .
  • Validating findings in multi-center cohorts with standardized IHC protocols (e.g., ≥10% staining cutoff) .

Q. What experimental models are suitable for studying this compound’s role in immunotherapy resistance?

  • This compound Vaccines : Combine FSP-derived neoantigens (e.g., Nacad, Maz) with checkpoint inhibitors (anti-PD1) in Msh2−/− intestinal tumor models. Measure CD8+ T-cell infiltration via CyTOF .
  • Co-culture Systems : Use ESF cells and MDA-MB-231 breast cancer cells to assess this compound-mediated immunosuppression via CCL2/CCR2 axis blockade .

Q. How can this compound be targeted to mitigate organ fibrosis in preclinical models?

  • Renal Fibrosis : Administer exendin-4 + adipose-derived MSCs in CKD mice; quantify this compound+ interstitial cells via IHC and single-cell RNA-seq .
  • Hepatic Fibrosis : Use FSP1-Cre/KLF4flox mice to study KLF4-FSP-1 crosstalk. Inhibit TGF-β1 with galunisertib and monitor collagen deposition .

Q. What statistical approaches ensure reproducibility in this compound-related irradiation or metabolic studies?

  • Safety Margin Analysis : Apply non-parametric bootstrapping to DNBR/FIR parameters in ATR irradiation experiments (e.g., this compound reactor data) .
  • Power Analysis : Use G*Power to determine sample sizes for detecting ≥1.5-fold this compound expression changes (α=0.05, β=0.2) .

Q. How do this compound dynamics influence endothelial-mesenchymal transition (EndMT) in diabetic complications?

  • Hyperglycemia Models : Culture HMECs in high glucose (25 mM) ± FPR2 agonists (WKYMVm). Measure EndMT via qPCR (α-SMA, this compound) and transwell migration assays .
  • Pharmacological Inhibition : Test WRW4 (FPR2 antagonist) and metformin to reverse this compound-driven barrier dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.